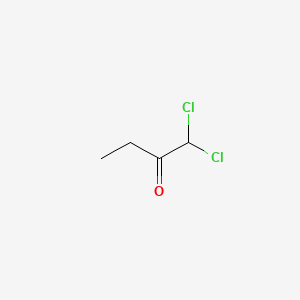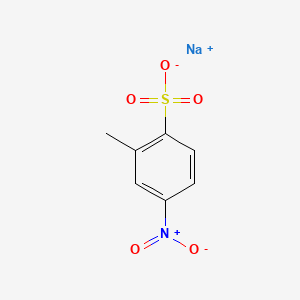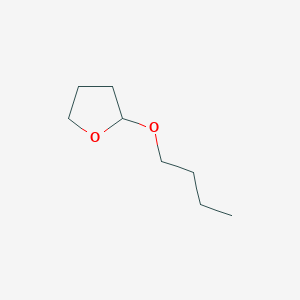![molecular formula C20H19N3O6S2 B8771000 4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B8771000.png)
4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-ditosyl-4-nitro-o-phenylenediamine is an organic compound with the molecular formula C22H18N4O4S2. It is a derivative of o-phenylenediamine, where the amino groups are substituted with tosyl groups and a nitro group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
The synthesis of N,N’-ditosyl-4-nitro-o-phenylenediamine typically involves the reaction of 4-nitro-o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-nitro-o-phenylenediamine in a suitable solvent like dichloromethane.
- Add p-toluenesulfonyl chloride and pyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N,N’-ditosyl-4-nitro-o-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N’-ditosyl-4-nitro-o-phenylenediamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It is used in biochemical research to study enzyme interactions and other biological processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of N,N’-ditosyl-4-nitro-o-phenylenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tosyl groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
N,N’-ditosyl-4-nitro-o-phenylenediamine can be compared with other similar compounds, such as:
N,N’-ditosyl-o-phenylenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-o-phenylenediamine: Lacks the tosyl groups, affecting its solubility and reactivity.
N,N’-ditosyl-4-amino-o-phenylenediamine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of N,N’-ditosyl-4-nitro-o-phenylenediamine lies in its combination of tosyl and nitro groups, which confer specific reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C20H19N3O6S2 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19N3O6S2/c1-14-3-8-17(9-4-14)30(26,27)21-19-12-7-16(23(24)25)13-20(19)22-31(28,29)18-10-5-15(2)6-11-18/h3-13,21-22H,1-2H3 |
Clave InChI |
ONKHWZVQCUYVOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)












